USP Monograph Specification: Defined Impurity Acceptance Limit for Tacrolimus 8-Epimer
8-Epitacrolimus is explicitly specified in the USP Tacrolimus monograph as a quantified impurity with a defined acceptance criterion. The USP Revision Bulletin of 2013 widened the limit for tacrolimus 8-epimer in Organic Impurities Procedure 2 from 0.1% to 0.15% to accommodate FDA-approved sponsor limits [1]. This specification establishes 8-epitacrolimus as a distinct, regulated marker requiring a dedicated reference standard—unlike other tacrolimus-related impurities such as ascomycin (NMT 0.5%) or desmethyl tacrolimus (NMT 0.1%) which have different acceptance thresholds . The quantified difference in acceptance limits (0.15% vs. 0.1% vs. 0.5%) reflects the unique regulatory status and analytical behavior of each impurity species.
| Evidence Dimension | USP acceptance limit for individual specified impurity |
|---|---|
| Target Compound Data | NMT 0.15% (widened from original 0.1%) |
| Comparator Or Baseline | Ascomycin: NMT 0.5%; Desmethyl tacrolimus: NMT 0.1%; Tacrolimus 8-propyl analog: NMT 0.15% |
| Quantified Difference | 8-Epitacrolimus limit identical to 8-propyl analog (0.15%), stricter than ascomycin (0.5%), and less strict than original 8-epimer limit (0.1%) |
| Conditions | USP Organic Impurities Procedure 2, HPLC analysis of tacrolimus drug substance |
Why This Matters
Procurement of a properly certified 8-epitacrolimus reference standard is mandatory for demonstrating compliance with the specific 0.15% acceptance limit required by the USP monograph and FDA-approved specifications.
- [1] USP-NF. Tacrolimus Revision Bulletin, Official Date April 1, 2013. View Source
